molecular formula C13H24O2 B12569229 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 189352-56-5

9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane

Katalognummer: B12569229
CAS-Nummer: 189352-56-5
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: CWZPAKNHTDJJOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure where a dioxaspiro ring system is fused with an undecane skeleton. This compound is notable for its stability and intriguing stereochemistry, making it a subject of interest in various fields of chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spiro compound. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed to facilitate the formation of the spiro ring .

Industrial Production Methods

While specific industrial production methods for 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5This includes optimizing reaction conditions, such as temperature and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but lacks the ethyl group at the 9-position.

    1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms in the ring system, leading to different chemical properties.

    Bis(1,3-oxathiane) spiranes: Feature both oxygen and sulfur atoms in the spiro ring system.

Uniqueness

9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and stereochemistry make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

189352-56-5

Molekularformel

C13H24O2

Molekulargewicht

212.33 g/mol

IUPAC-Name

9-ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C13H24O2/c1-4-11-5-7-13(8-6-11)14-9-12(2,3)10-15-13/h11H,4-10H2,1-3H3

InChI-Schlüssel

CWZPAKNHTDJJOW-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC2(CC1)OCC(CO2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.